molecular formula C8H8O B1213313 Phenyl vinyl ether CAS No. 766-94-9

Phenyl vinyl ether

Cat. No. B1213313
CAS RN: 766-94-9
M. Wt: 120.15 g/mol
InChI Key: NHOGGUYTANYCGQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of phenyl vinyl ether derivatives involves catalytic reactions and polymerization processes. For example, bismuth-catalyzed synthesis allows for the formation of substituted phenanthrenes and other polycyclic aromatic hydrocarbons from 2-(2-arylphenyl)vinyl ethers, showcasing the compound's role in creating complex organic structures (Murai et al., 2014). Additionally, living cationic polymerization of certain vinyl ethers leads to liquid crystalline polymers with unique mesomorphic behavior, highlighting the compound's importance in material science (Percec et al., 1992).

Molecular Structure Analysis

Studies on phenyl vinyl ether's molecular structure, especially when interacting with other molecules like methanol, reveal the intricate balance of noncovalent interactions governing its behavior. These interactions are crucial for understanding its reactivity and potential applications in various chemical reactions (Bernhard et al., 2018).

Chemical Reactions and Properties

Phenyl vinyl ether undergoes various chemical reactions, including polymerization and solvolysis, that demonstrate its reactivity and potential for creating diverse chemical structures. The compound's ability to polymerize under specific conditions reveals insights into its chemical properties and the possibility of synthesizing polymers with desired characteristics (Chalmers, 1932).

Physical Properties Analysis

The physical properties of phenyl vinyl ether and its derivatives, particularly their solubility and phase behavior, are essential for their application in material science. The synthesis of liquid crystalline polymers with ether substituents underscores the significance of molecular design in achieving desired solubility and mesomorphic behavior (Percec et al., 1987).

Scientific Research Applications

Crosslinked Poly(vinyl Alcohol) Membranes

PVE contributes significantly to advancements in water treatment technologies through its incorporation into crosslinked poly(vinyl alcohol) (PVA) membranes. These membranes exhibit high hydrophilicity, thermal and chemical resistance, and anti-fouling properties, making them ideal for water purification applications. Crosslinking with agents like glutaraldehyde enhances the membrane's stability and performance in reverse osmosis and pervaporation processes, addressing the challenge of balancing high water permeability with contaminant retention and mechanical integrity (Bolto, Tran, Hoang, & Xie, 2009).

Polymer Membranes for Fuel Additive Purification

In the field of fuel performance enhancement, PVE-based polymer membranes demonstrate exceptional efficiency in separating fuel oxygenates like Methyl Tert-butyl Ether (MTBE) from methanol, utilizing pervaporation—a selective membrane process. These membranes, including those made from materials like poly(vinyl alcohol), showcase superior operational stability and effectiveness in purifying fuel additives, contributing to reduced emissions of hazardous components and improved fuel quality (Pulyalina, Rostovtseva, Faykov, & Toikka, 2020).

UV-Curable Coatings

PVE also finds application in the development of UV-curable coatings, particularly in formulations that combine maleimides and vinyl ethers. These coatings are designed for rapid curing in air atmospheres, offering high reactivity and reduced sensitivity to oxygen inhibition. Such innovative coatings have potential uses in various industries, including automotive, electronics, and protective finishes, due to their ease of application and superior physical properties (Pietschmann, 2002).

Safety And Hazards

Phenyl vinyl ether is classified as Acute Tox. 4 Oral, Flam. Liq. 2, and Skin Sens. 1 . It is highly flammable and reactive, posing a dangerous fire and explosion hazard . Contact with skin and eyes should be avoided, and inhalation of vapor or mist should be prevented .

Future Directions

Recent research has focused on the synthesis and application of vinyl ethers, including Phenyl vinyl ether, as monomers for modern homo- and co-polymerization processes . The tunable chemistry of vinyl ethers allows for the design and production of polymers with well-defined structures and controllable properties . Future research may continue to explore these possibilities and further develop the potential applications of Phenyl vinyl ether .

properties

IUPAC Name

ethenoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O/c1-2-9-8-6-4-3-5-7-8/h2-7H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHOGGUYTANYCGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25588-11-8
Record name Poly(vinyl phenyl ether)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25588-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00227417
Record name Phenyl vinyl ether
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl vinyl ether

CAS RN

766-94-9
Record name Phenyl vinyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=766-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenyl vinyl ether
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Record name Phenyl vinyl ether
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Record name 766-94-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
803
Citations
W van Scheppingen, E Dorrestijn, I Arends… - The Journal of …, 1997 - ACS Publications
… Phenyl vinyl ether was synthesized 8 from β-bromophenetole (Aldrich, >99%). Treatment … as the solvent at room temperature for 2 h gave phenyl vinyl ether with 98% purity (GC). …
Number of citations: 68 pubs.acs.org
AM Draper, M Ilyas, P De Mayo… - Journal of the American …, 1984 - ACS Publications
Conclusions We have demonstratedthat a single-electron-transfer product can undergo an induced disproportionation process to the twoelectron reduction product. The advantages of …
Number of citations: 53 pubs.acs.org
T Fueno, I Matsumura, T Okuyama… - Bulletin of the Chemical …, 1968 - journal.csj.jp
… Phenyl vinyl ether (PVE) and its pCH3O, m-CH3O, p-CH3, m-CH3, p-Cl and m-Cl derivatives were prepared from … constant of the phenyl vinyl ether hydrolysis on the hydrochloric …
Number of citations: 51 www.journal.csj.jp
D Bernhard, F Dietrich, M Fatima… - Beilstein journal of …, 2018 - beilstein-journals.org
… In this paper, the first structural investigation on the complex of phenyl vinyl ether with … to the multivalent hydrogen bond scaffold of phenyl vinyl ether, followed by a classification of …
Number of citations: 12 www.beilstein-journals.org
S Kuwata, Y Shigemitsu, Y Odaira - The Journal of Organic …, 1973 - ACS Publications
… of a continuing study we also found that aromatic esters acted as sensitizers forcyclodimerization of phenyl vinyl ether la to give its head-to-head cyclodimers 2a and 3a.8 For some …
Number of citations: 46 pubs.acs.org
M Ilyas, P De Mayo - Journal of the American Chemical Society, 1985 - ACS Publications
The purpose of the present study was to examine the effect of the chain length in the reaction pathways of Co+ with some monofunctional organic molecules andto suggest an ordering …
Number of citations: 37 pubs.acs.org
C Pac, K Mizuno, T Sugioka, H Sakurai - Chemistry Letters, 1973 - journal.csj.jp
The photoreactions of α-naphthonitrile with indene and phenyl vinyl ether afford 1-cyano-4,5;10,11-dibenzotricyclo[5.4.0.0 ]undeca-4,8,10-triene (I) and 1-cyano-8-phenoxy-2,3-…
Number of citations: 16 www.journal.csj.jp
RH Donnay, F Garnier - The Journal of Physical Chemistry, 1974 - ACS Publications
… The conformation of the para-substituted phenyl vinyl ether has … and interactions to those of phenyl vinyl ether, as shown in … surfaces obtained for the unsubstituted phenyl vinyl ether are …
Number of citations: 7 pubs.acs.org
S Kuwata, Y Shigemitsu, Y Odaira - Journal of the Chemical Society …, 1972 - pubs.rsc.org
Photosensitized cyclodimerization of phenyl vinyl ether - Journal of the Chemical Society, Chemical Communications (RSC Publishing) DOI:10.1039/C39720000002 …
Number of citations: 14 pubs.rsc.org
T Fueno, T Okuyama, I Matsumura… - Journal of Polymer …, 1969 - Wiley Online Library
… Thus, in the present paper, we have undertaken to investigate copolymerizations of phenyl vinyl ether with several of its ring-substituted derivatives. The specific aim of this work is …
Number of citations: 20 onlinelibrary.wiley.com

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